Efaproxiral sodium
Overview
Description
Synthesis Analysis
Efaproxiral sodium's synthesis involves a novel procedure that includes two main reaction steps: condensation and O-alkylation. Initially, 4-hydroxyphenylacetic acid and 3,5-dimethylaniline undergo a condensation reaction at elevated temperatures (150-180 °C), leading to a high yield of anilide. Following this, an O-alkylation step directly produces high-quality efaproxiral sodium salt with a yield of 90%. This method offers an environmentally friendly, high-yield, low-cost, and short reaction pathway for producing efaproxiral sodium (Shi, Cao, & Hu, 2008). Another synthesis approach starts from p-hydroxyphenylacetic acid, followed by condensation with 3,5-dimethyl-aniline and subsequent reactions to yield efaproxiral with an overall yield of about 61% (Xing-ru, 2007).
Molecular Structure Analysis
Efaproxiral sodium's unique molecular structure allows it to modify the hemoglobin molecule allosterically, decreasing its oxygen-binding affinity, which is crucial for its role as a radiosensitizer. However, detailed molecular structure analyses focusing on its crystallography or electronic structure are scarce in the provided literature.
Chemical Reactions and Properties
Research on efaproxiral sodium's specific chemical reactions and properties is limited, with a focus primarily on its synthesis and broader applications. The compound's stability and reactivity under various conditions, such as in the presence of different solvents or temperatures, would be areas of potential interest for chemical property exploration.
Physical Properties Analysis
The crystalline form of efaproxiral sodium obtained through synthesis exhibits a unique X-ray powder diffraction pattern, indicating its distinct physical structure. The high purity and crystallinity of the compound are essential for its effectiveness and stability (Shi, Cao, & Hu, 2008).
Chemical Properties Analysis
While specific discussions on efaproxiral sodium's chemical properties, such as its reactivity with other compounds, solubility in various solvents, and stability under different environmental conditions, are not extensively detailed, its synthesis process suggests it has stable chemical properties suitable for industrial-scale production. The high yield and purity achieved through the synthesis process highlight its robustness and potential for further chemical manipulation (Shi, Cao, & Hu, 2008).
Scientific Research Applications
1. Mechanism of Action
Efaproxiral sodium is a synthetic allosteric modifier of hemoglobin. It reduces hemoglobin's oxygen-binding affinity, facilitating oxygen release from hemoglobin and increasing tissue oxygenation. This property makes efaproxiral effective in enhancing the oxygenation of hypoxic tumors, which is crucial for improving the effectiveness of radiation therapy ((Suh et al., 2004); (Charpentier, 2005)).
2. Application in Radiation Therapy
Efaproxiral sodium has been studied for its role as a radiosensitizer in cancer treatment, particularly in brain metastases. Clinical trials have shown that when used as an adjunct to whole-brain radiation therapy (WBRT), efaproxiral can improve survival rates and response rates in patients with brain metastases from solid tumors, especially those originating from breast cancer ((Suh et al., 2006); (Scott et al., 2007)).
3. Pharmacokinetics and Efficacy
Studies have focused on understanding the relationship between efaproxiral red blood cell concentration and its efficacy. Higher concentrations in the blood have been associated with improved survival and response rates in patients with brain metastases. The concentration-dependence of efaproxiral is a key factor in its dosing requirements and effectiveness ((Stea et al., 2006)).
4. Synthesis and Environmental Impact
Research has also been conducted on the green synthesis of efaproxiral sodium, focusing on creating an environmentally friendly procedure with high yield, low cost, and a short reaction pathway. This approach is crucial for the sustainable and efficient production of efaproxiral sodium ((Shi et al., 2008)).
5. Other Applications
While the primary focus of research on efaproxiral sodium has been its application in cancer treatment, there are studies exploring its potential in other areas, such as its impact on athletic performance due to its ability to increase muscle oxygen uptake. However, this aspect also raises concerns regarding its use as a potential doping agent in sports ((Yi et al., 2014); (Jiménez et al., 2004)).
Safety And Hazards
Efaproxiral sodium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling Efaproxiral sodium .
properties
IUPAC Name |
sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPIHPGORBMFR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168942 | |
Record name | Efaproxiral sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Efaproxiral sodium | |
CAS RN |
170787-99-2 | |
Record name | Efaproxiral sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170787992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efaproxiral sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFAPROXIRAL SODIUM | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFAPROXIRAL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83QP52XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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